

physicochemical properties of 1-(4-Aminophenyl)cyclopentanecarbonitrile

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)cyclopentanecarbonitrile

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An In-depth Technical Guide to the Physicochemical Properties of **1-(4-Aminophenyl)cyclopentanecarbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)cyclopentanecarbonitrile is a key chemical intermediate, notably utilized in the synthesis of Apatinib, a small-molecule anti-angiogenesis targeted drug.[1] A thorough understanding of its physicochemical properties is fundamental for its effective handling, application in synthetic chemistry, and for ensuring safety and stability during storage and use. This document provides a comprehensive overview of the known physicochemical data for **1-(4-Aminophenyl)cyclopentanecarbonitrile**, details relevant experimental methodologies, and presents logical workflows pertinent to its synthesis and analysis.

Physicochemical Data

The following table summarizes the key physicochemical properties of **1-(4-Aminophenyl)cyclopentanecarbonitrile**. It is important to note that many of the available data points are predicted values derived from computational models.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ N ₂	[2][3][4][5][6][7][8]
Molecular Weight	186.25 g/mol	[2][4][5][7]
Appearance	Yellow to brown solid	[2]
Boiling Point	375.0 ± 35.0 °C (Predicted)	[2][3][4]
Density	1.11 ± 0.1 g/cm ³ (Predicted)	[2][3]
pKa	5.05 ± 0.10 (Predicted)	[2]
Flash Point	180.6 °C	[3][9]
XLogP3	2.3	[3][6]
Polar Surface Area (PSA)	49.8 Å ²	[3]
Refractive Index	1.584 (Predicted)	[3]
Storage Conditions	Room temperature, inert atmosphere, keep in dark place	[2]

Experimental Protocols & Methodologies

While specific experimental reports detailing the determination of each property for this exact compound are not publicly available, the following sections describe standard, detailed methodologies that would be employed.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of purity.

Methodology:

- Apparatus: A digital melting point apparatus (e.g., Vernier Melt Station or similar) is used.[10]
- Sample Preparation: A small amount of the crystalline **1-(4-Aminophenyl)cyclopentanecarbonitrile** is finely powdered and packed into a capillary

tube to a depth of 2-3 mm.

- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to allow for thermal equilibrium.
- **Data Recording:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (e.g., < 2 °C) is indicative of a high-purity substance.

Determination of Boiling Point

As the compound is a solid at room temperature, its boiling point is high and typically determined under reduced pressure to prevent decomposition. The reported value is a prediction at standard pressure.

Methodology (Simple Distillation):

- **Apparatus:** A simple distillation setup is assembled, consisting of a round-bottom flask, a condenser, a thermometer placed appropriately to measure the vapor temperature, and a receiving flask.[\[10\]](#)
- **Procedure:** A sample of **1-(4-Aminophenyl)cyclopentanecarbonitrile** is placed in the round-bottom flask with boiling chips. The liquid is heated, and the temperature of its vapor is measured by the thermometer.[\[10\]](#) The temperature will rise and then stabilize at the liquid's boiling point as the vapor condenses and is collected.[\[10\]](#) For high-boiling-point solids, this would be performed under vacuum.
- **Note:** This experimental procedure is more suited for liquids. For a high-melting solid, specialized equipment for vacuum distillation of solids would be necessary.

Determination of Solubility

Solubility is determined by observing the extent to which a solute dissolves in a solvent. While quantitative data is unavailable, a qualitative assessment is standard.

Methodology:

- Procedure: A small, measured amount (e.g., 10 mg) of **1-(4-Aminophenyl)cyclopentanecarbonitrile** is added to a test tube containing a measured volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, dichloromethane, acetone).
- Observation: The mixture is agitated at a constant temperature. The substance is classified as "soluble" if it dissolves completely, "partially soluble" if some solid remains, and "insoluble" if it does not appear to dissolve at all.
- Expectation: Based on its structure (a nonpolar phenyl and cyclopentyl group with polar amine and nitrile groups), the compound is expected to have low solubility in water but should be soluble in common organic solvents.[\[11\]](#)

Computational Prediction of pKa and LogP

The acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are crucial for predicting the behavior of a compound in biological systems.

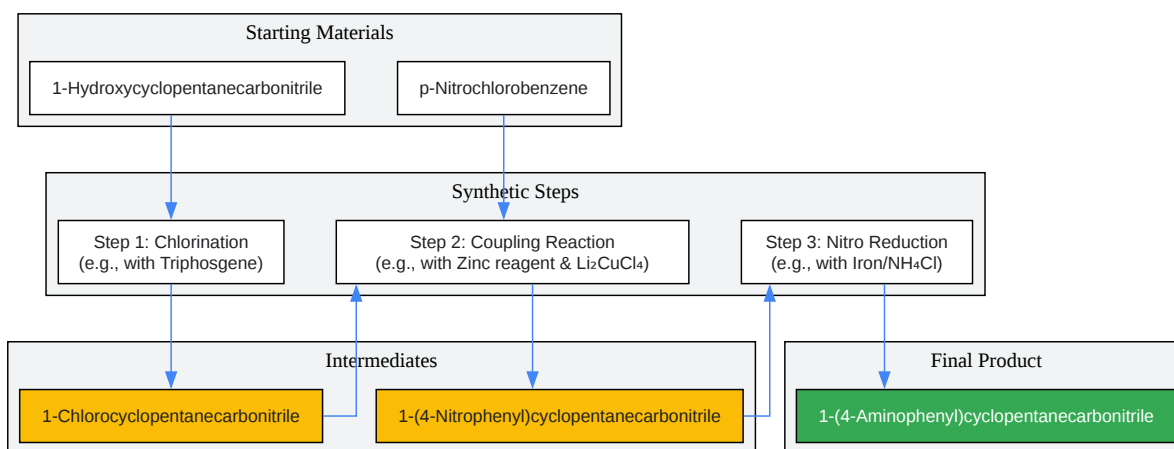
Methodology:

- Software: These values are typically estimated using Quantitative Structure-Property Relationship (QSPR) models. Software packages like ACD/Labs Percepta, ChemAxon, or Schrödinger's Maestro employ algorithms that analyze the molecule's structure.
- pKa Prediction: The software identifies acidic and basic functional groups (in this case, the aminophenyl group) and predicts the pKa based on the electronic effects of the surrounding molecular structure.
- LogP Prediction: The octanol-water partition coefficient (Kow or P) is calculated by summing the contributions of individual atoms and fragments of the molecule. LogP is the logarithm of this value and indicates the compound's hydrophobicity.[\[12\]](#)

Visualizations: Workflows and Pathways

Synthesis Workflow

1-(4-Aminophenyl)cyclopentanecarbonitrile is synthesized via a multi-step process, which can be generalized from patent literature. The following diagram illustrates a typical synthetic workflow.

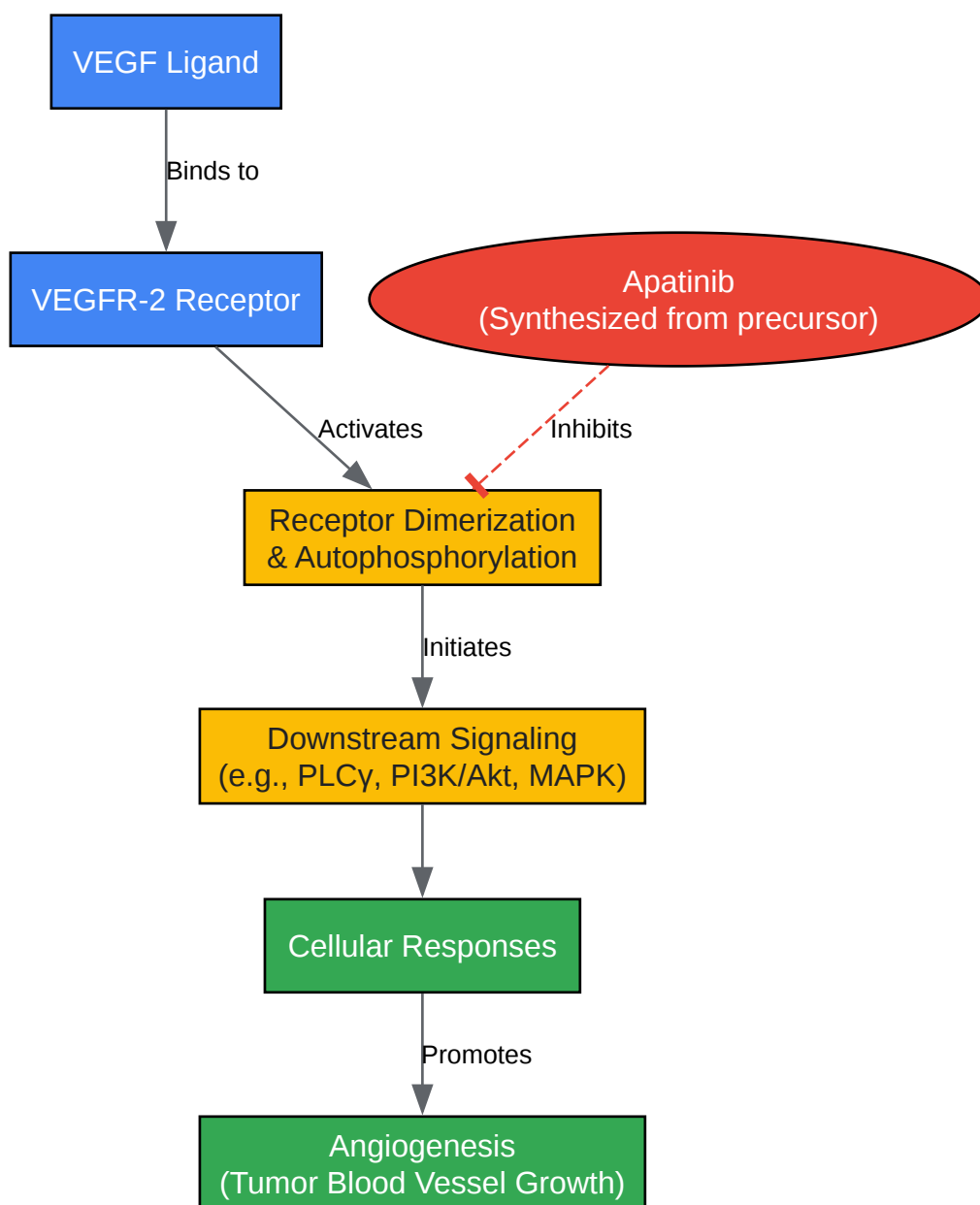


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Caption: Generalized synthetic workflow for **1-(4-Aminophenyl)cyclopentanecarbonitrile**.

Relevance to Drug Action: Inhibition of VEGFR-2 Signaling

As an intermediate for Apatinib, a VEGFR-2 inhibitor, the compound is integral to the production of a drug that targets a key cancer signaling pathway. The diagram below illustrates the simplified signaling cascade that Apatinib (and thus its precursors are relevant to) inhibits.



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Caption: Simplified VEGFR-2 signaling pathway inhibited by Apatinib.

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References

- 1. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile - Google Patents [patents.google.com]
- 2. 1-(4-Aminophenyl)cyclopentanecarbonitrile CAS#: 115279-73-7 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. CAS 115279-73-7 | 1-(4-Aminophenyl)cyclopentanecarbonitrile - Synblock [synblock.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. PubChemLite - 1-(4-aminophenyl)cyclopentanecarbonitrile (C12H14N2) [pubchemlite.lcsb.uni.lu]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. 1-(4-Aminophenyl)cyclopentanecarbonitrile – Biotuva Life Sciences [biotuva.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbino.com [nbino.com]
- 12. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
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